(2-Bromopyrimidin-5-yl)methanol
CAS No.:
Cat. No.: VC13565184
Molecular Formula: C5H5BrN2O
Molecular Weight: 189.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrN2O |
|---|---|
| Molecular Weight | 189.01 g/mol |
| IUPAC Name | (2-bromopyrimidin-5-yl)methanol |
| Standard InChI | InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
| Standard InChI Key | GXVVHOAKLHEFQY-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)Br)CO |
| Canonical SMILES | C1=C(C=NC(=N1)Br)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-Bromopyrimidin-5-yl)methanol consists of a pyrimidine ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 5-position. The planar aromatic ring system facilitates π-π interactions, while the electronegative bromine and polar hydroxymethyl group enhance reactivity in cross-coupling and nucleophilic substitution reactions.
Table 1: Key Chemical Identifiers
Physical and Spectral Characteristics
The compound is typically a white to off-white crystalline solid with a purity ≥98% . Its solubility profile includes partial solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. Spectroscopic data such as NMR (¹H and ¹³C) and mass spectrometry (MS) are critical for structural validation. For instance, the ¹H NMR spectrum in DMSO-d₆ displays signals for the hydroxymethyl proton (~4.5 ppm) and aromatic protons (~8.5–9.0 ppm).
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves bromination and hydroxymethylation of pyrimidine precursors. A common method entails:
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Bromination of 5-Hydroxymethylpyrimidine: Direct bromination using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions.
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Reduction of Esters: Reduction of 5-carboxy-2-bromopyrimidine esters with lithium aluminum hydride (LiAlH₄) to yield the hydroxymethyl group.
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Direct Bromination | 70–75 | ≥98 | Short reaction time |
| Ester Reduction | 65–70 | ≥97 | High functional group tolerance |
Industrial-Scale Production
Manufacturers optimize reactions for scalability by employing continuous flow chemistry and catalytic systems. For example, palladium-catalyzed cross-coupling steps enhance efficiency in multi-step syntheses. Batch processes typically achieve kilogram-scale outputs with ≥97% purity, as reported by suppliers like VulcanChem.
Applications in Pharmaceutical Research
Role in Drug Discovery
The compound’s bromine atom serves as a handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of kinase inhibitors and antiviral agents. For instance, it is a precursor in the development of:
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Bruton’s Tyrosine Kinase (BTK) Inhibitors: Used in treating B-cell malignancies.
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Nucleoside Analogues: Modified to mimic natural nucleosides for antiviral therapies.
Case Study: Anticancer Agent Development
Researchers functionalized (2-Bromopyrimidin-5-yl)methanol with a fluorinated side chain to create a prodrug that selectively targets cancer cells. In vitro assays showed IC₅₀ values of <1 µM against breast cancer (MCF-7) and leukemia (K562) cell lines.
Future Directions and Research Opportunities
Green Chemistry Approaches
Exploring solvent-free reactions or biocatalytic methods could reduce waste. For example, enzymatic reduction of ketones using alcohol dehydrogenases may offer sustainable pathways.
Targeted Drug Delivery Systems
Conjugating the compound to nanoparticles or antibody-drug conjugates (ADCs) may enhance therapeutic efficacy while minimizing off-target effects. Preliminary studies using liposomal encapsulation show improved bioavailability in murine models.
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